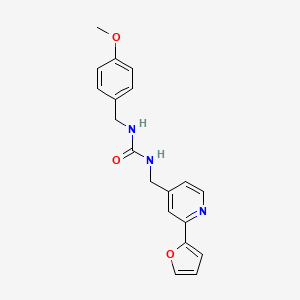
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a pyridine ring, and a methoxybenzyl group, all connected through a urea linkage.
准备方法
The synthesis of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-pyridine intermediate: This step involves the reaction of furan-2-carbaldehyde with 4-pyridylmethylamine under suitable conditions to form the furan-pyridine intermediate.
Introduction of the methoxybenzyl group: The intermediate is then reacted with 4-methoxybenzyl isocyanate to form the final product, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
化学反应分析
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: It may be used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction pathways and metabolic processes.
相似化合物的比较
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea can be compared with other similar compounds, such as:
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-chlorobenzyl)urea: This compound has a similar structure but with a chlorobenzyl group instead of a methoxybenzyl group, leading to different chemical and biological properties.
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methylbenzyl)urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-6-4-14(5-7-16)12-21-19(23)22-13-15-8-9-20-17(11-15)18-3-2-10-25-18/h2-11H,12-13H2,1H3,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRUKWMJLZMIKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
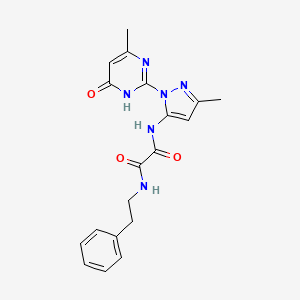
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2413380.png)
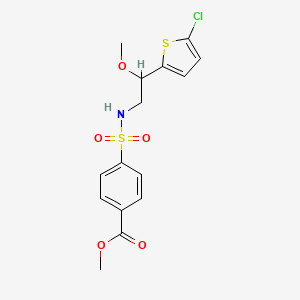
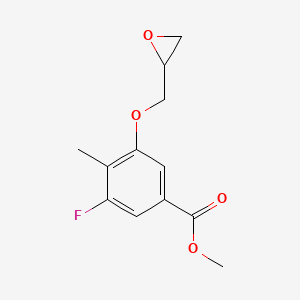
![tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2413385.png)
![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid](/img/structure/B2413387.png)
![4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile](/img/structure/B2413388.png)

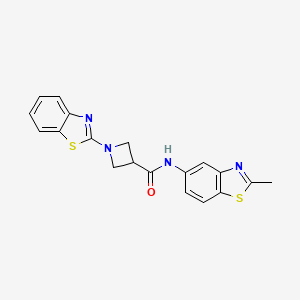
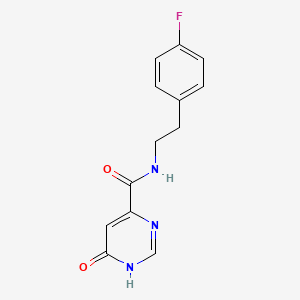
![2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B2413392.png)
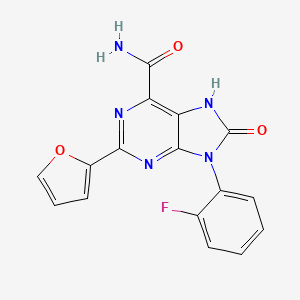
![Benzyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2413397.png)
![5-{1-[(4-Isopropylphenyl)sulfonyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2413399.png)
